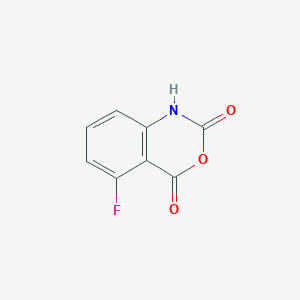

6-Fluoroisatoic anhydride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO3/c9-4-2-1-3-5-6(4)7(11)13-8(12)10-5/h1-3H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAIGNBVENPUEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382419 | |

| Record name | 6-Fluoroisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78755-94-9 | |

| Record name | 6-Fluoroisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Fluoroisatoic Anhydride: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of 6-Fluoroisatoic Anhydride (6-FIA), a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource of critical data and experimental protocols.

Core Physical and Chemical Properties

This compound, with the systematic name 6-Fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, is a light tan solid organic compound. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₈H₄FNO₃ | [1][2] |

| Molecular Weight | 181.12 g/mol | [2] |

| Melting Point | 253-257 °C (decomposes) | [2] |

| Appearance | Light tan solid | [2] |

| Density | 1.502 g/cm³ | [1] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [3] |

| CAS Number | 321-69-7 | [3] |

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by the presence of two distinct carbonyl stretching bands, a hallmark of the anhydride functional group.

Table 2: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1780 | Strong | Asymmetric C=O stretch |

| ~1735 | Strong | Symmetric C=O stretch |

| ~1620 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | C-O-C stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR spectra are not publicly available, predicted ¹H and ¹³C NMR chemical shifts provide valuable information for structural confirmation.

Table 3: Predicted ¹H NMR Chemical Shifts (DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~11.5 | br s | N-H |

| ~7.8 | dd | Aromatic C-H |

| ~7.5 | m | Aromatic C-H |

| ~7.3 | dd | Aromatic C-H |

Table 4: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~162 | C=O (anhydride) |

| ~158 (d, ¹JCF) | C-F |

| ~148 | C=O (carbamate) |

| ~138 | Aromatic C-H |

| ~125 | Aromatic C-H |

| ~115 (d, ²JCF) | Aromatic C-H |

| ~110 | Aromatic C |

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 181, corresponding to its molecular weight.

Chemical Reactivity and Synthesis

This compound is a versatile intermediate in organic synthesis, primarily utilized for the preparation of a wide range of heterocyclic compounds.[2] Its reactivity is centered around the anhydride functionality, which is susceptible to nucleophilic attack.

Reaction with Nucleophiles

This compound readily reacts with various nucleophiles, such as amines and alcohols, leading to the formation of substituted anthranilic acid derivatives. These reactions are fundamental to its application in the synthesis of bioactive molecules.

Caption: Reaction of this compound with a Nucleophile.

Synthesis of Quinazolinones

A significant application of this compound is in the synthesis of quinazolinone derivatives, a class of compounds with diverse pharmacological activities. This is typically achieved through a one-pot, multi-component reaction involving an amine and an aldehyde.

Caption: Synthesis of Quinazolinones from this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the general synthesis of isatoic anhydrides from anthranilic acids.

Materials:

-

5-Fluoroanthranilic acid

-

Phosgene (or a phosgene equivalent like triphosgene)

-

Toluene (anhydrous)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing aqueous sodium hydroxide), and a gas inlet tube, suspend 5-fluoroanthranilic acid in anhydrous toluene under an inert atmosphere.

-

Cool the suspension in an ice bath.

-

Slowly bubble phosgene gas through the stirred suspension. Alternatively, for triphosgene, add a solution of triphosgene in toluene dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and purge with an inert gas to remove any excess phosgene.

-

The solid product is collected by vacuum filtration, washed with cold toluene, and dried under vacuum to yield this compound.

Synthesis of a 2,3-Disubstituted-6-fluoro-quinazolin-4(3H)-one

Materials:

-

This compound

-

A primary amine (e.g., aniline)

-

An aldehyde (e.g., benzaldehyde)

-

Ethanol

Procedure:

-

To a solution of this compound in ethanol, add an equimolar amount of the primary amine.

-

Stir the mixture at room temperature for 30 minutes.

-

Add an equimolar amount of the aldehyde to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by vacuum filtration, washed with cold ethanol, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Biological Activity and Signaling Pathways

Derivatives of this compound have shown promise as both anti-inflammatory and anti-cancer agents.[2]

Anti-Inflammatory Activity

Phenylbenzohydrazides synthesized from isatoic anhydride have been shown to exhibit anti-inflammatory properties by inhibiting the production of key pro-inflammatory mediators. The proposed mechanism involves the downregulation of inflammatory signaling pathways.

Caption: Proposed Anti-Inflammatory Mechanism of 6-FIA Derivatives.

Anti-Cancer Activity

A novel quinolinecarboxylic acid derivative, structurally related to compounds accessible from 6-FIA, has been shown to exert its anticancer effects by inhibiting dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine biosynthesis pathway. This leads to the depletion of essential precursors for DNA and RNA synthesis in cancer cells.

Caption: Proposed Anti-Cancer Mechanism of Action for 6-FIA Derivatives.

Safety and Handling

This compound is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

This technical guide serves as a foundational resource for researchers working with this compound. The compiled data and protocols are intended to facilitate its effective use in the synthesis of novel compounds with therapeutic potential.

References

A Comprehensive Technical Guide to 6-Fluoroisatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Fluoroisatoic Anhydride, a key chemical intermediate in various fields of chemical synthesis. This document outlines its chemical identity, properties, synthesis protocols, and significant applications, with a focus on its role in pharmaceutical development and material science.

Chemical Identity and Structure

This compound, systematically known as 6-fluoro-1H-3,1-benzoxazine-2,4-dione, is a fluorinated organic compound. The presence of the fluorine atom significantly influences the molecule's reactivity and properties.

There can be ambiguity in literature and commercial listings regarding the CAS number for this compound, arising from different numbering conventions for the benzoxazine ring system. The most commonly accepted identifier for the 6-fluoro isomer is CAS Number 321-69-7 .[1][2][3][4] Other CAS numbers, such as 78755-94-9 and 134792-45-3, may be listed for compounds referred to as "Fluoroisatoic Anhydride" but may correspond to different isomers or have historical discrepancies.[5][6] For the purpose of this guide, we will refer to the structure where the fluorine atom is at the 6-position of the bicyclic ring system.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 321-69-7 | [1][2] |

| Molecular Formula | C₈H₄FNO₃ | [1][5][6] |

| Molecular Weight | 181.12 g/mol | [1][2][6] |

| Appearance | Light tan to dark yellow solid powder | [4][6] |

| Melting Point | 253-257 °C (dec.) / 259-262 °C | [2][6] |

| Density | ~1.5 g/cm³ | [2][5] |

| pKa | 9.61 ± 0.20 (Predicted) | [4] |

| Solubility | Soluble in DMSO | [4] |

| Storage Temperature | Room Temperature, Inert atmosphere / 0-8°C | [4][6] |

| LogP | 0.96 | [5] |

| Topological Polar Surface Area | 55.4 Ų | [3] |

Synthesis and Experimental Protocols

Isatoic anhydrides are typically synthesized from the corresponding anthranilic acids. A general and widely applicable method involves the reaction of the aminobenzoic acid with phosgene or a phosgene equivalent like triphosgene.[7] Below are examples of synthetic procedures for fluorinated isatoic anhydrides.

General Synthesis from Anthranilic Acid (Illustrative)

This protocol describes a general method for synthesizing isatoic anhydride from anthranilic acid, which can be adapted for its fluorinated analogues.[7]

Experimental Workflow:

Caption: General workflow for the synthesis of isatoic anhydride.

Detailed Protocol:

-

Dissolution: Dissolve 1 mole of the corresponding 2-amino-5-fluorobenzoic acid in a mixture of water and concentrated hydrochloric acid with gentle warming.

-

Reaction Setup: Transfer the solution to a three-necked flask equipped with a mechanical stirrer and a gas inlet tube. The apparatus must be placed in a well-ventilated fume hood due to the high toxicity of phosgene.

-

Phosgenation: Introduce a steady stream of phosgene gas into the vigorously stirred solution. The isatoic anhydride product will begin to precipitate.

-

Reaction Completion: Continue the phosgene addition until the precipitation appears complete.

-

Isolation: Filter the solid product from the reaction mixture.

-

Washing: Wash the collected solid thoroughly with water to remove any remaining acid and salts.

-

Drying: Dry the product in an oven at 100°C. The resulting this compound is typically pure enough for most applications.

-

Purification (Optional): For higher purity, the product can be recrystallized from 95% ethanol or dioxane.[7]

Synthesis from 5-Fluoroindigo

This method details the preparation of 5-fluoroisatoic anhydride (an isomer often conflated with the 6-fluoro variant) via the oxidation of 5-fluoroindigo.[4]

Experimental Workflow:

Caption: Workflow for synthesis from 5-fluoroindigo.

Detailed Protocol:

-

Reaction Setup: In a 250 mL three-necked flask, add acetic anhydride (90.0 mL), 5-fluoroindigo (20.62 g, 0.125 mol), and acetic acid (90 mL).[4]

-

Heating: Heat the reaction mixture to 85°C in a water bath.

-

Oxidation: Add chromium(VI) oxide (20.36 g, 0.204 mol) in small portions to the solution over a period of 40 minutes.

-

Stirring: After the addition is complete, continue stirring the mixture for an additional 15 minutes.

-

Cooling and Precipitation: Cool the reaction mixture to 10°C in an ice bath to allow the product to precipitate.

-

Filtration and Washing: Filter the solid product and wash it with 400 mL of water to remove impurities.

-

Drying: Dry the final product overnight in a vacuum oven at 50°C to yield the anhydride as a bright yellow solid.[4]

Applications in Research and Development

This compound is a versatile building block used extensively in the synthesis of complex organic molecules. Its applications span pharmaceuticals, materials science, and analytical chemistry.

Logical Relationship of Applications:

Caption: Key application areas of this compound.

-

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals.[6] It is particularly valuable in creating anti-inflammatory, analgesic, anti-cancer, and cardiovascular drugs.[6][8] The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API).

-

Organic Synthesis: Chemists utilize this compound to construct complex heterocyclic molecules and explore novel chemical pathways.[6] Its anhydride functionality makes it an excellent electrophile for reactions with various nucleophiles.

-

Polymer and Material Science: this compound is used to formulate specialty polymers, enhancing properties like thermal stability and chemical resistance.[6] It also finds use in developing advanced materials, including high-performance coatings and adhesives.[9]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

| Safety Aspect | Information | Reference(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [1][4] |

| Signal Word | Warning | [1][4] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [1][4] |

| Precautionary Statements | P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water) | [1][4] |

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical. Work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 5-Fluoroisatonic anhydride | CAS#:321-69-7 | Chemsrc [chemsrc.com]

- 3. 5-Fluoroisatoic anhydride | C8H4FNO3 | CID 288560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Fluoroisatonic anhydride | 321-69-7 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 6-Fluoro Isatin Anhydride CAS NO:134792-45-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. chemimpex.com [chemimpex.com]

Navigating the Solubility of 6-Fluoroisatoic Anhydride: A Technical Guide for Researchers

An in-depth examination of the solubility characteristics of 6-Fluoroisatoic anhydride, a key building block in pharmaceutical and materials science. This guide provides a summary of its solubility in common organic solvents, a detailed experimental protocol for solubility determination, and visual workflows to aid in research and development.

This compound (6-FIA), a fluorinated derivative of isatoic anhydride, is a versatile chemical intermediate recognized for its role in the synthesis of a wide array of bioactive molecules and advanced materials.[1][2] Its unique fluorine substitution enhances reactivity, making it a valuable precursor for developing pharmaceuticals, including anti-inflammatory and anti-cancer agents, as well as specialty polymers.[1][2] Understanding the solubility of 6-FIA in various organic solvents is a critical first step in reaction design, process optimization, and formulation development. This technical guide consolidates available solubility data, outlines a robust methodology for experimental solubility assessment, and provides clear visual aids for laboratory workflows.

Quantitative Solubility Data

Despite its widespread use, specific quantitative solubility data for this compound in peer-reviewed literature is notably scarce. However, qualitative descriptions from chemical suppliers and related literature provide valuable guidance for solvent selection. The compound is generally described as a white to light tan solid, soluble in several common organic solvents.[1][3]

The table below summarizes the available qualitative and descriptive solubility information for this compound. For comparison, data for the parent compound, Isatoic Anhydride, is also included, which may offer insights into the potential behavior of its fluorinated analog.

| Compound | Solvent | Solubility | Temperature | Source |

| This compound | Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | [1][4][5] |

| Methylene Chloride (DCM) | Soluble | Not Specified | [1] | |

| Water | Insoluble | Not Specified | [5] | |

| Isatoic Anhydride (Parent Cmpd.) | Water | Miscible | Not Specified | [6] |

| Hot Alcohol | Miscible | "Hot" | [6] | |

| Acetone | Miscible | Not Specified | [6] | |

| Diethyl Ether | Insoluble | Not Specified | [6] | |

| Benzene | Insoluble | Not Specified | [6] | |

| Chloroform | Insoluble | Not Specified | [6] |

Note: The term "miscible" for the parent compound suggests high solubility. The solubility of this compound is likely influenced by the presence of the fluorine atom, which can affect intermolecular interactions.

Furthermore, the successful use of this compound as a reactant in various solvents implies at least partial solubility under reaction conditions. Syntheses of quinazolinone derivatives frequently employ solvents such as methanol, ethanol, and toluene, suggesting these are viable solvents for dissolving 6-FIA.[7][8][9]

Experimental Protocol for Solubility Determination

To empower researchers to generate precise, application-specific solubility data, this section provides a detailed methodology for determining the solubility of this compound. This protocol is based on the widely accepted isothermal saturation or "shake-flask" method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Constant temperature orbital shaker or water bath

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a vial. An amount that is clearly more than will dissolve should be used to ensure equilibrium is reached with the solid phase present. b. Accurately pipette a known volume of the selected solvent into the vial. c. Securely cap the vial to prevent solvent evaporation. d. Place the vial in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C). e. Agitate the mixture for a sufficient time to ensure equilibrium is reached. A period of 24 to 72 hours is typically recommended.

-

Sample Collection and Preparation: a. After the equilibration period, stop the agitation and allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle. b. Carefully draw a sample from the clear supernatant using a syringe. c. Immediately attach a 0.22 µm syringe filter to the syringe. d. Discard the first portion of the filtrate (to saturate the filter material) and then dispense a precise volume of the clear, saturated solution into a pre-weighed volumetric flask.

-

Quantitative Analysis: a. Determine the weight of the collected filtrate. b. Dilute the filtrate with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve. c. Analyze the diluted sample using a calibrated HPLC or other suitable analytical method to determine the concentration of this compound.

-

Calculation of Solubility: a. From the concentration obtained in the analysis and the dilution factor, calculate the concentration of this compound in the original saturated solution. b. Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

Visualizing Workflows and Reactions

To further clarify the experimental process and the chemical utility of this compound, the following diagrams are provided.

A primary application of this compound is in the synthesis of quinazolinone derivatives, a class of compounds with significant pharmacological activity. The reaction below illustrates a common three-component synthesis.

References

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 321-69-7 Cas No. | 5-Fluoroisatoic anhydride | Apollo [store.apolloscientific.co.uk]

- 4. 5-Fluoroisatonic anhydride | 321-69-7 [chemicalbook.com]

- 5. lbaochemicals.com [lbaochemicals.com]

- 6. Isatoic Anhydride | C8H5NO3 | CID 8359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. orgchemres.org [orgchemres.org]

- 9. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]

The Lynchpin in Modern Heterocyclic Synthesis: A Technical Guide to the Mechanism of 6-Fluoroisatoic Anhydride

For Immediate Release

A deep dive into the reaction mechanisms, synthetic applications, and core principles of 6-fluoroisatoic anhydride, a pivotal building block for novel therapeutic agents.

This technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals. It elucidates the mechanism of action of this compound in the synthesis of complex heterocyclic scaffolds, particularly quinazolinones, which are prominent in medicinal chemistry. This document provides a detailed look at the underlying reaction pathways, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate understanding and application in a laboratory setting.

Core Mechanism of Action: Nucleophilic Acyl Substitution

The primary mechanism of action for this compound in synthesis is a nucleophilic acyl substitution reaction, typically initiated by the ring-opening of the anhydride. The molecule possesses two electrophilic carbonyl carbons (C2 and C4), making it susceptible to attack by a wide range of nucleophiles.

In the most common applications, particularly in the synthesis of quinazolinone derivatives, the reaction is initiated by a primary amine. The amine attacks one of the carbonyl groups, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, causing the cleavage of the acyl-oxygen bond and opening the heterocyclic ring. This process is accompanied by the release of carbon dioxide (CO₂), a thermodynamic driving force for the reaction. The product of this initial step is a 2-amino-5-fluorobenzamide derivative.

The Influence of the 6-Fluoro Substituent

The presence of a fluorine atom at the 6-position of the isatoic anhydride ring plays a crucial role in modulating its reactivity. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing effect (-I effect) on the aromatic ring. This effect has two significant consequences:

-

Increased Electrophilicity : The electron-withdrawing nature of the fluorine atom deactivates the benzene ring, making the carbonyl carbons (C2 and C4) more electrophilic and, consequently, more susceptible to nucleophilic attack. This can lead to increased reaction rates compared to the unsubstituted isatoic anhydride.

-

Regioselectivity : The fluorine atom can influence the regioselectivity of the nucleophilic attack. While both carbonyls are activated, the electronic and steric environment dictates which site is preferentially attacked. The attack by an amine typically occurs at the C4 carbonyl, leading to the formation of the desired 2-amino-5-fluorobenzamide intermediate, which can then undergo further reactions.

The overall mechanistic pathway for the initial ring-opening is depicted below.

Application in Multi-Component Synthesis of Quinazolinones

A primary application of this compound is in one-pot, three-component reactions for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and their derivatives.[1] This efficient synthetic strategy involves the reaction of this compound, a primary amine, and an aldehyde or ketone.

The reaction proceeds via the initial formation of the 2-amino-5-fluorobenzamide intermediate as described above. This intermediate then undergoes a condensation reaction with the carbonyl group of the aldehyde or ketone to form an imine (Schiff base). The final step is an intramolecular cyclization, where the amide nitrogen attacks the imine carbon, forming the six-membered dihydropyrimidine ring of the quinazolinone scaffold.

This synthetic workflow is highly valued for its atom economy and the ability to generate molecular diversity by varying the amine and aldehyde/ketone components.

Quantitative Data from Synthetic Applications

The three-component synthesis is highly efficient, often providing good to excellent yields for a variety of substrates. The table below summarizes representative data for the synthesis of 6-fluoro-2,3-disubstituted quinazolin-4(1H)-ones.

| Entry | Amine Component | Aldehyde Component | Solvent | Catalyst | Time (h) | Yield (%) |

| 1 | Aniline | Benzaldehyde | Ethanol | p-TsOH | 4 | 85 |

| 2 | 4-Chloroaniline | 4-Chlorobenzaldehyde | Water | p-TsOH | 3.5 | 92 |

| 3 | Benzylamine | 4-Methoxybenzaldehyde | Ethanol | None | 5 | 88 |

| 4 | 3-Trifluoromethylaniline | 4-Nitrobenzaldehyde | Water | Sulfamic Acid | 4.5 | 78 |

| 5 | Ammonium Acetate | Benzaldehyde | Water | FeCl₃/Al₂O₃ | 2 | 90 |

Data compiled from representative procedures for isatoic anhydride derivatives.[2][3]

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of a 6-fluoro-2,3-disubstituted-quinazolin-4(1H)-one derivative via a one-pot, three-component reaction.

Synthesis of 6-fluoro-3-benzyl-2-((E)-2-(furan-2-yl)vinyl)-2,3-dihydroquinazolin-4(1H)-one

Materials:

-

This compound (1.81 g, 10.0 mmol)

-

Benzylamine (1.29 g, 12.0 mmol)

-

3-(Furan-2-yl)acrylaldehyde (1.22 g, 10.0 mmol)

-

p-Toluenesulfonic acid (p-TsOH) (0.86 g, 5.0 mmol)

-

Ethanol (50 mL)

Procedure:

-

To a 100 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.81 g, 10.0 mmol), benzylamine (1.29 g, 12.0 mmol), 3-(furan-2-yl)acrylaldehyde (1.22 g, 10.0 mmol), and ethanol (50 mL).[2]

-

Add p-toluenesulfonic acid (0.86 g, 5.0 mmol) to the mixture.[2]

-

Heat the reaction mixture to reflux with continuous stirring. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane, 3:7).

-

After approximately 4 hours, upon completion of the reaction as indicated by TLC, allow the mixture to cool to room temperature.

-

A precipitate will form. Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.

-

Dry the product under vacuum to afford the pure 6-fluoro-3-benzyl-2-((E)-2-(furan-2-yl)vinyl)-2,3-dihydroquinazolin-4(1H)-one.

-

The product can be further purified by recrystallization from ethanol if necessary.

This protocol provides a robust and scalable method for accessing functionalized quinazolinone scaffolds, which are of significant interest in the development of novel therapeutics, including anticancer and antimicrobial agents.[4][5]

References

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Enantioselective Synthesis of Fluoro-Dihydroquinazolones and -Benzooxazinones by Fluorination-Initiated Asymmetric Cyclization Reactions. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 6-Fluoroisatoic Anhydride: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Fluoroisatoic anhydride, a key building block in modern medicinal chemistry and material science. This document details its historical context, synthesis, chemical properties, and significant applications, with a focus on providing practical information for laboratory and research settings.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader development of isatoic anhydrides and the rise of fluorine chemistry. Isatoic anhydride itself, prepared from anthranilic acid and phosgene, has been a known and utilized compound for over a century. Its reactivity as a precursor to a wide range of heterocyclic compounds, particularly quinazolinones, has cemented its place in organic synthesis.

The introduction of fluorine into organic molecules gained significant traction in the mid-20th century as researchers recognized the unique and often beneficial changes it imparted to a molecule's physical, chemical, and biological properties. The commercial availability of halogenated, and specifically chlorinated and nitrated, analogs of isatoic anhydride was noted in the early 1960s, indicating a growing industrial and research interest in functionalized benzoxazinediones.

While a singular "discovery" of this compound is not prominently documented, its emergence is a logical progression of this trend. The development of synthetic methodologies for fluorinated aromatic compounds paved the way for the preparation of various fluorinated building blocks, including this compound. Today, it is a valuable reagent in the synthesis of novel pharmaceuticals, particularly in the development of anti-inflammatory, anti-cancer, and cardiovascular drugs, as well as in the creation of advanced polymers.[1]

Physicochemical and Spectroscopic Data

This compound is a light tan solid.[1] Its key physicochemical properties are summarized in the table below. It is important to note that multiple CAS numbers exist for fluoroisatoic anhydride isomers, with 321-69-7 and 134792-45-3 being associated with the 6-fluoro isomer.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₄FNO₃ | [1][2] |

| Molecular Weight | 181.12 g/mol | [1] |

| Melting Point | 253-257 °C (dec.) | [1] |

| Density | 1.502 g/cm³ (predicted) | [2] |

| Appearance | Light tan solid | [1] |

| CAS Number | 321-69-7, 134792-45-3 | [1] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Predicted/Analog-Based Data |

| ¹H NMR | Aromatic region (δ 7.0-8.0 ppm) showing complex splitting patterns due to fluorine-proton coupling. A broad singlet for the N-H proton at δ ~11.0 ppm. |

| ¹³C NMR | Carbonyl carbons (C=O) in the range of δ 160-170 ppm. Aromatic carbons showing signals between δ 110-150 ppm, with splittings due to carbon-fluorine coupling. |

| FTIR (KBr) | Strong C=O stretching vibrations for the anhydride group around 1770 cm⁻¹ and 1700 cm⁻¹. N-H stretching vibration around 3100 cm⁻¹. C-F stretching vibration in the range of 1200-1300 cm⁻¹. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 181. Fragmentation may involve the loss of CO₂ (m/z 137) and subsequent fragments. |

Synthesis of this compound

There are two primary synthetic routes to this compound, starting from either 5-fluoroanthranilic acid or 5-fluoroisatin.

Synthesis from 5-Fluoroanthranilic Acid

This method is analogous to the classic synthesis of isatoic anhydride and involves the reaction of the corresponding anthranilic acid with phosgene or a phosgene equivalent like triphosgene.

Experimental Protocol:

-

Materials: 5-fluoroanthranilic acid, concentrated hydrochloric acid, water, phosgene (or triphosgene), and a suitable solvent like dioxane or THF.

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser attached to a scrubber (e.g., containing concentrated ammonium hydroxide), dissolve 5-fluoroanthranilic acid in a mixture of water and concentrated hydrochloric acid with gentle warming.

-

Cool the solution to 0-5 °C in an ice bath.

-

With vigorous stirring, introduce phosgene gas at a steady rate, ensuring the temperature does not exceed 10 °C. If using triphosgene, a solution in a suitable solvent can be added dropwise.

-

The reaction is typically complete within 2-4 hours, and the product precipitates out of the solution.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.

-

Diagram 1: Synthesis of this compound from 5-Fluoroanthranilic Acid

Caption: Synthesis of this compound from 5-Fluoroanthranilic Acid.

Synthesis from 5-Fluoroisatin

This method involves the oxidative rearrangement of 5-fluoroisatin, often using a peroxy acid in an acidic medium.

Experimental Protocol:

-

Materials: 5-fluoroisatin, a peroxy acid (e.g., meta-chloroperoxybenzoic acid - mCPBA) or hydrogen peroxide, and a suitable solvent like acetic acid or formic acid.

-

Procedure:

-

Suspend 5-fluoroisatin in a suitable acidic solvent (e.g., glacial acetic acid) in a reaction flask.

-

Add the oxidizing agent (e.g., mCPBA or a solution of hydrogen peroxide) portion-wise or dropwise to the suspension while maintaining the temperature at a controlled level, typically between 20-40 °C.

-

Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

The product, this compound, may precipitate from the reaction mixture upon cooling.

-

Collect the solid by filtration, wash with a suitable solvent (e.g., cold water or ether), and dry to obtain the pure product.

-

Diagram 2: Synthesis of this compound from 5-Fluoroisatin

Caption: Synthesis of this compound from 5-Fluoroisatin.

Key Reactions and Applications

This compound is a versatile intermediate due to its two electrophilic carbonyl centers and the activating effect of the fluorine substituent. It undergoes facile ring-opening reactions with various nucleophiles.

Reaction with Amines to Form Anthranilamides

The reaction of this compound with primary or secondary amines is a cornerstone of its utility, leading to the formation of 2-amino-5-fluorobenzamides. These products are valuable intermediates in the synthesis of quinazolinones and other heterocyclic systems.

Experimental Protocol (General):

-

Materials: this compound, a primary or secondary amine, and a suitable solvent (e.g., ethanol, DMF, or pyridine).

-

Procedure:

-

Dissolve or suspend this compound in the chosen solvent.

-

Add the amine (typically 1-1.2 equivalents) to the mixture. The reaction is often exothermic.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

The product, a 2-amino-5-fluorobenzamide, can be isolated by precipitation, extraction, or crystallization.

-

Diagram 3: General Reaction of this compound with Amines

Caption: Reaction pathway of this compound with amines.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with significant applications in drug discovery and materials science. Its synthesis from readily available starting materials and its predictable reactivity make it an important tool for researchers. This guide provides a foundational understanding of its history, properties, synthesis, and key reactions to aid in its effective utilization in a research and development setting.

References

Spectroscopic Profile of 6-Fluoroisatoic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available spectroscopic data for 6-Fluoroisatoic anhydride (CAS RN: 78755-94-9), a key intermediate in pharmaceutical and materials science research. The information is presented to facilitate its use in synthesis, characterization, and quality control.

Chemical Structure and Properties

This compound, systematically named 6-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, possesses the molecular formula C₈H₄FNO₃ and a molecular weight of 181.12 g/mol .[1][2] Its structure is characterized by a fluorinated benzene ring fused to a 1,3-oxazine-2,4-dione ring system.

Spectroscopic Data

A comprehensive analysis of this compound relies on a combination of spectroscopic techniques to confirm its identity and purity. The following sections summarize the available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of 5-Fluoroisatonic Anhydride

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 11.19 | s, br | - | 1H | NH |

| 7.36 | dd | 8.4, 2.6 | 1H | Ar-H |

| 6.87 | dt | 8.4, 2.2 | 1H | Ar-H |

| 6.74 | dd | 9.3, 2.2 | 1H | Ar-H |

Solvent: DMSO-d₆

At present, publicly accessible ¹³C and ¹⁹F NMR data for this compound are limited.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. For anhydrides, characteristic strong absorption bands are expected for the symmetric and asymmetric stretching vibrations of the C=O groups.[3] A reported Fourier-transform infrared (FTIR) spectrum was obtained using a KBr-pellet technique on a Bruker IFS 85 instrument.[4] While the full spectrum is not provided, the typical IR absorption frequencies for cyclic acid anhydrides can be referenced for interpretation.[3]

Table 2: Typical Infrared Absorption Frequencies for Cyclic Anhydrides

| Functional Group | Frequency Range (cm⁻¹) | Intensity |

| C=O stretch (asymmetric) | 1870-1800 | Strong |

| C=O stretch (symmetric) | 1800-1740 | Strong |

| C-O-C stretch | 1300-1000 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The monoisotopic mass of this compound is calculated to be 181.01752115 Da.[1][4] Specific experimental mass spectrometry data, including the electron ionization (EI) fragmentation pattern, is not widely available in public databases.

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data for this compound are not explicitly detailed in the readily available literature. However, standard procedures for each technique would be employed.

NMR Spectroscopy Protocol

A general workflow for acquiring NMR data is outlined below.

Caption: General workflow for NMR data acquisition.

IR Spectroscopy Protocol

The workflow for obtaining an FTIR spectrum using the KBr-pellet method is as follows.

Caption: Workflow for FTIR data acquisition via KBr pellet method.

Mass Spectrometry Protocol

A general procedure for obtaining mass spectrometry data is depicted below.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of 6-Fluoroisatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 6-Fluoroisatoic anhydride. Due to its role as a key intermediate in the synthesis of pharmaceuticals and specialty polymers, a thorough knowledge of its thermal behavior is crucial for safe handling, process optimization, and ensuring product purity. This document outlines the known thermal properties, potential decomposition pathways, and provides standardized protocols for its analysis using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Introduction

This compound (CAS No. 134792-45-3) is a versatile heterocyclic building block utilized in organic synthesis. Its applications are prominent in pharmaceutical development, particularly in the creation of anti-inflammatory and analgesic drugs, as well as in material science for the formulation of specialty polymers with enhanced thermal stability and chemical resistance.[1] The thermal stability of this reagent is a critical parameter, influencing its storage, handling, and reaction conditions. Uncontrolled thermal decomposition can lead to the release of hazardous gases and compromise the integrity of synthetic processes. This guide aims to consolidate the available information on the thermal properties of this compound and provide a framework for its experimental investigation.

Thermal Stability and Decomposition Data

Currently, specific quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for this compound is not extensively available in peer-reviewed literature. However, based on available safety data sheets and information for the parent compound, isatoic anhydride, a general thermal profile can be inferred.

General Thermal Properties

The melting point of this compound is reported to be in the range of 253-257 °C, with decomposition occurring concurrently.[1] This indicates that the compound is thermally sensitive at or near its melting point.

Tabulated Thermal Data

The following table summarizes the known and inferred thermal data for this compound. It is important to note that the quantitative values for decomposition are based on general observations for this class of compounds and should be confirmed by experimental analysis.

| Parameter | Value | Method | Notes |

| Melting Point | 253-257 °C | Capillary Method | Decomposition is observed at the melting point.[1] |

| Onset of Decomposition (Tonset) | Data Not Available | TGA | Expected to be near the melting point. |

| Peak Decomposition Temperature (Tpeak) | Data Not Available | DTG (Derivative Thermogravimetry) | Represents the temperature of maximum rate of mass loss. |

| Mass Loss (%) | Data Not Available | TGA | The primary mass loss is expected to correspond to the elimination of carbon dioxide. |

| Decomposition Enthalpy (ΔHdecomp) | Data Not Available | DSC | The decomposition process is expected to be exothermic. |

Proposed Thermal Decomposition Pathway

The thermal decomposition of isatoic anhydrides is known to proceed via the loss of carbon dioxide. For this compound, a plausible decomposition pathway involves the formation of a highly reactive 6-fluoro-anthranilic acid N-carboxyanhydride intermediate, which then rapidly decarboxylates. The primary gaseous by-product is carbon dioxide, with the potential for the formation of other volatile nitrogen and fluorine-containing organic compounds at higher temperatures. Safety data sheets indicate that thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[2][3][4]

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To obtain precise quantitative data on the thermal stability and decomposition of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of decomposition, peak decomposition temperature, and percentage of mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tonset) from the initial significant mass loss.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the peak decomposition temperature(s) (Tpeak).

-

Quantify the percentage of mass loss at each decomposition step.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and enthalpy of decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

-

Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up to 300 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot heat flow (mW) versus temperature (°C).

-

Determine the melting point from the onset of the endothermic peak.

-

Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).

-

Identify and integrate any exothermic peaks associated with decomposition to determine the enthalpy of decomposition (ΔHdecomp).

-

Caption: Experimental workflow for the thermal analysis of this compound.

Safety Considerations

Given the decomposition of this compound at elevated temperatures and the potential release of hazardous gases, appropriate safety precautions are essential:

-

Ventilation: All heating and decomposition experiments should be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and gloves, should be worn.

-

Atmosphere Control: When conducting experiments under an inert atmosphere, ensure proper gas handling procedures are followed.

-

Material Compatibility: Ensure that the materials of the reaction vessel and analytical equipment are compatible with this compound and its decomposition products at high temperatures.

Conclusion

While specific quantitative data on the thermal decomposition of this compound is limited, this guide provides a comprehensive overview based on the known properties of isatoic anhydrides and general safety information. The compound exhibits thermal instability at or near its melting point of 253-257 °C, with the primary decomposition pathway involving the release of carbon dioxide and the potential formation of other hazardous gases. For researchers and professionals working with this compound, it is imperative to conduct thorough thermal analysis using the standardized TGA and DSC protocols outlined herein to ensure safe handling and process control. The provided experimental workflows and safety recommendations serve as a valuable resource for future studies on this important synthetic intermediate.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. EP0315138B1 - Process for the preparation of 6-chloroisatoic anhydride - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Computational study of the thermal decomposition of some oxypropenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluorine Substitution Effects in Isatoic Anhydrides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatoic anhydrides are versatile bicyclic scaffolds extensively utilized in organic synthesis, particularly in the preparation of a wide array of heterocyclic compounds with significant biological activities. The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. Fluorine's unique characteristics, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the effects of fluorine substitution in isatoic anhydrides, focusing on their synthesis, reactivity, and application in the development of therapeutic agents.

Synthesis of Fluorinated Isatoic Anhydrides

The synthesis of fluorinated isatoic anhydrides typically involves the cyclization of the corresponding fluorinated anthranilic acids. Various synthetic routes have been developed to access these key intermediates.

General Synthetic Workflow

The general approach to synthesizing fluorinated isatoic anhydrides from fluorinated anilines is depicted below. This multi-step process involves initial functionalization of the aniline, followed by cyclization to form the isatoic anhydride ring.

Caption: General synthetic workflow for fluorinated isatoic anhydrides.

Experimental Protocols

Synthesis of 5-Fluoroisatoic Anhydride [1]

A detailed method for the synthesis of 5-fluoroisatoic anhydride involves the oxidation of 5-fluoroindigo.[1]

-

Materials: Acetic anhydride, 5-fluoroindigo, acetic acid, chromium(VI) oxide.

-

Procedure:

-

In a 250 mL three-necked flask equipped with a magnetic stir bar and condenser, add acetic anhydride (90.0 mL), 5-fluoroindigo (20.62 g, 0.125 mol), and acetic acid (90 mL).

-

Heat the mixture to 85 °C in a water bath.

-

Add chromium(VI) oxide (20.36 g, 0.204 mol) in small portions over 40 minutes.

-

After the addition is complete, stir the reaction mixture for an additional 15 minutes.

-

Cool the mixture to 10 °C in an ice bath.

-

Filter the resulting solid and wash with 400 mL of water.

-

Dissolve the solid in 300 mL of a 2:1 (v/v) acetic acid/water mixture, filter again, and dry in a vacuum oven at 50 °C overnight.

-

This procedure affords 5-fluoroisatoic anhydride as a bright yellow solid (14.45 g, 64% yield).[1]

-

Physicochemical Properties of Fluorinated Isatoic Anhydrides

The position of the fluorine atom on the isatoic anhydride ring significantly influences its electronic properties, which in turn affects its reactivity and spectral characteristics.

Spectroscopic Properties

Infrared (IR) Spectroscopy

Isatoic anhydrides exhibit two characteristic carbonyl (C=O) stretching bands in their IR spectra due to symmetric and asymmetric stretching modes. The position of these bands is sensitive to the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups, such as fluorine, are expected to increase the frequency of the carbonyl absorptions.

| Compound | C=O Stretching Frequencies (cm⁻¹) | Reference |

| Isatoic Anhydride | ~1770, ~1730 | General Literature |

| Fluorinated Isatoic Anhydrides | Expected higher frequency shifts | Inferred |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR: The chemical shifts of the aromatic protons and carbons are influenced by the position of the fluorine substituent. For example, in the ¹H NMR spectrum of 5-fluoroisatoic anhydride (in DMSO-d₆), the proton signals appear at δ 11.19 (s, br, 1H), 7.36 (dd, J = 8.4, 2.6 Hz, 1H), 6.87 (dt, J = 8.4, 2.2 Hz, 1H), and 6.74 (dd, J = 9.3, 2.2 Hz, 1H).[1]

-

¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its electronic environment and provides a valuable probe for studying the molecule.

| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹⁹F NMR (Ref., δ ppm) |

| 5-Fluoroisatoic Anhydride | 11.19 (s, br, 1H), 7.36 (dd, 1H), 6.87 (dt, 1H), 6.74 (dd, 1H)[1] | Data not available |

| Other Fluoro Isomers | Data not available | Data not available |

Reactivity of Fluorinated Isatoic Anhydrides

Fluorinated isatoic anhydrides are versatile intermediates that undergo reactions with various nucleophiles, primarily leading to the formation of substituted anthranilamides and quinazolinones. The fluorine substituent can modulate the reactivity of the anhydride ring.

Reaction with Amines: Synthesis of Quinazolinones

A common and important reaction of isatoic anhydrides is their condensation with amines to form quinazolinone derivatives, many of which exhibit potent biological activities. The general reaction scheme is illustrated below.

Caption: General reaction for the synthesis of fluorinated quinazolinones.

Applications in Drug Discovery

Fluorinated isatoic anhydrides are valuable building blocks for the synthesis of a variety of biologically active compounds, particularly in the field of oncology.

Anticancer Agents: PI3K/Akt/mTOR Pathway Inhibitors

Many quinazolinone derivatives synthesized from fluorinated isatoic anhydrides have been shown to exhibit potent anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

Biological Activity Data

The following table summarizes the in vitro anticancer activity of some quinazolinone derivatives synthesized from fluorinated precursors.

| Compound ID | Fluorine Position | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Series 1 | ||||

| Compound 5g | 3-Fluoro (on phenylamino) | A549 (Lung) | >10 | [1] |

| Compound 5k | 3,4-Difluoro (on phenylamino) | A549 (Lung) | 12.30 ± 4.12 | [1] |

| Compound 5l | 3,5-Difluoro (on phenylamino) | A549 (Lung) | >10 | [1] |

| Series 2 | ||||

| Compound 4i | 9-Fluoro (on quinazolinone) | A549 (Lung) | 17.0 | [2] |

| Compound 4m | 9-Fluoro (on quinazolinone) | A549 (Lung) | 14.2 | [2] |

| Compound 4n | 9-Fluoro (on quinazolinone) | A549 (Lung) | 18.1 | [2] |

Conclusion

Fluorine substitution in isatoic anhydrides provides a powerful tool for medicinal chemists to fine-tune the properties of resulting heterocyclic compounds. The strategic placement of fluorine atoms can significantly impact the synthetic accessibility, reactivity, and ultimately the biological activity of these molecules. The data presented in this guide highlight the potential of fluorinated isatoic anhydrides as key intermediates in the development of novel therapeutic agents, particularly in the area of oncology. Further systematic studies comparing the effects of fluorine substitution at different positions are warranted to fully elucidate structure-activity relationships and guide the rational design of future drug candidates.

References

- 1. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of 6-Fluoroisatoic Anhydride Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoroisatoic anhydride serves as a versatile precursor in the synthesis of a diverse range of heterocyclic compounds, most notably quinazolinone derivatives. The incorporation of a fluorine atom at the 6-position of the quinazoline nucleus has been shown to enhance metabolic stability, bioavailability, and binding interactions with therapeutic targets.[1] This technical guide provides a comprehensive overview of the potential biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are presented to facilitate further research and drug development in this promising area.

Introduction

Quinazoline and its oxidized form, quinazolinone, are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[2] Derivatives of this compound, primarily 6-fluoroquinazolinones, have emerged as a significant class of compounds with a broad spectrum of pharmacological activities. The strategic placement of the fluorine atom can significantly influence the physicochemical and pharmacokinetic properties of the resulting molecules, making them attractive candidates for drug discovery. This guide will delve into the synthesis, biological evaluation, and mechanistic understanding of these derivatives.

Synthesis of 6-Fluoroquinazolinone Derivatives

The primary route to 6-fluoroquinazolinone derivatives involves the reaction of this compound with various primary amines and aldehydes. A general synthetic scheme is outlined below.

Caption: General workflow for the synthesis of 6-fluoro-2,3-disubstituted-quinazolin-4(3H)-ones.

Anticancer Activity

Derivatives of 6-fluoroquinazoline have demonstrated significant antiproliferative effects against a variety of cancer cell lines, with some exhibiting IC₅₀ values in the low micromolar range.[1] The mechanisms of action often involve the inhibition of key enzymes and proteins crucial for cancer cell survival and proliferation, such as epidermal growth factor receptor (EGFR) and tubulin.[1][2]

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of various 6-fluoroquinazolinone derivatives against different cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | 2-(phenyl), 3-(ethyl) | A549 (Lung) | 0.44 | [3] |

| 1b | 2-(4-chlorophenyl), 3-(propyl) | MCF-7 (Breast) | 2.49 | [4] |

| 1c | 2-(2-hydroxyphenyl), 3-(benzyl) | HepG2 (Liver) | 5.00 | [5] |

| 1d | 2-(3,4-difluorobenzylamino) | USA300 JE2 (MRSA) | 0.02 |

Note: The specific derivatives in this table are representative examples from the literature on fluoro-substituted quinazolinones and may not have been synthesized directly from this compound in all cited instances. The data is presented to illustrate the potential anticancer activity of this class of compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways in Anticancer Activity

3.3.1. EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K/AKT and RAS/RAF/MAPK pathways, promoting cell proliferation and survival.[3] Many quinazolinone derivatives act as EGFR inhibitors.

Caption: Simplified EGFR signaling pathway and the inhibitory action of 6-fluoroquinazolinone derivatives.

3.3.2. Tubulin Polymerization Inhibition

Microtubules, composed of α- and β-tubulin polymers, are essential for cell division. Some quinazolinone derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[2]

Caption: Mechanism of tubulin polymerization inhibition by 6-fluoroquinazolinone derivatives.

Antimicrobial Activity

Certain 6-fluoroquinazolinone derivatives have exhibited promising activity against various bacterial and fungal strains. The presence of the fluoro group and other substitutions on the quinazolinone scaffold can significantly influence their antimicrobial efficacy.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 6-fluoroquinazolinone derivatives against selected microorganisms.

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| 2a | 2-methyl, 3-((thiophen-2-ylmethylene)amino) | Staphylococcus aureus | 1.95 | [6] |

| 2b | 2-(hydrazinyl), 3-(phenyl) | Escherichia coli | 4 | [7] |

| 2c | 2-(hydrazinyl), 3-(4-chlorophenyl) | Candida albicans | 2 | [7] |

| 2d | 2-thioether, 3-ethyl ester | Xanthomonas campestris | 3.4 | [8] |

Note: The specific derivatives in this table are representative examples from the literature on fluoro-substituted quinazolinones and may not have been synthesized directly from this compound in all cited instances. The data is presented to illustrate the potential antimicrobial activity of this class of compounds.

Experimental Protocol: Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

Materials:

-

Petri dishes

-

Muller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Bacterial or fungal strains

-

Sterile cork borer (6 mm diameter)

-

This compound derivatives (dissolved in a suitable solvent like DMSO)

-

Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (solvent)

Procedure:

-

Media Preparation and Inoculation: Prepare the agar medium and pour it into sterile Petri dishes. Once solidified, spread a standardized inoculum of the test microorganism evenly on the surface.

-

Well Creation: Aseptically punch wells (6 mm in diameter) into the agar.

-

Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Anti-inflammatory Activity

Several quinazolinone derivatives have demonstrated significant anti-inflammatory properties in preclinical models. The mechanism of action often involves the inhibition of pro-inflammatory enzymes and cytokines.

In Vivo Anti-inflammatory Data

The carrageenan-induced paw edema model in rats is a standard assay to evaluate acute anti-inflammatory activity.

| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |

| 3a | 20 | 61.75 | [9] |

| 3b | 40 | 71.73 | [9] |

| 3c | 50 | 53.33 | [10] |

| 3d | 50 | 82.75 | [11] |

Note: The specific derivatives in this table are representative examples from the literature on quinazolinones and may not have been synthesized directly from this compound in all cited instances. The data is presented to illustrate the potential anti-inflammatory activity of this class of compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan solution (1% in saline)

-

This compound derivatives

-

Positive control (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Grouping and Dosing: Divide the rats into groups (n=6). Administer the test compounds and the positive control orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes) post-dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of paw edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Conclusion

Derivatives of this compound, particularly 6-fluoroquinazolinones, represent a promising class of compounds with significant potential for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to explore the therapeutic potential of this versatile chemical scaffold further. Future studies should focus on establishing clear structure-activity relationships, optimizing lead compounds, and elucidating detailed mechanisms of action to advance these derivatives toward clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel 6-Fluoroquinazolinone Derivatives Incorporating Thioether and Ethyl Ester Pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]

6-Fluoroisatoic Anhydride: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a formal Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the most accurate and up-to-date information before handling 6-Fluoroisatoic anhydride.

Introduction

This compound is a fluorinated aromatic compound utilized as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials.[1] Its applications include the synthesis of anti-inflammatory agents, anti-cancer drugs, and specialized polymers.[1] The presence of the fluorine atom can enhance the reactivity of the molecule, making it a valuable building block for complex chemical structures.[1][2] This guide provides an in-depth overview of the safety and handling precautions necessary for the responsible use of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[3][4]

GHS Hazard Statements:

-

H335: May cause respiratory irritation.[3]

Some sources for related fluoro-isatoic anhydride compounds also include H302: Harmful if swallowed.[4][5][6]

GHS Pictogram:

-

GHS07: Exclamation mark[5]

Signal Word:

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound and its parent compound, isatoic anhydride, are presented in the table below for comparison.

| Property | This compound | Isatoic Anhydride (for comparison) |

| Molecular Formula | C₈H₄FNO₃[1][3][5] | C₈H₅NO₃[7][8] |

| Molecular Weight | 181.12 g/mol [1][5] | 163.13 g/mol [7][8] |

| Appearance | Light tan solid[1] or Beige Powder[9] | Solid |

| Melting Point | 253-257 °C (dec.)[1] | 243 °C[9] |

| Flash Point | Not applicable[5] | 308 °C / 586.4 °F[9][10][11] |

| Density | 1.502 g/cm³[3] | Not available |

| Solubility | Water soluble[9][11] | Not available |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[10][11]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound.

| PPE Category | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield meeting NIOSH (US) or EN 166 (EU) standards.[4][8][10] |

| Skin Protection | Compatible, chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat or protective suit.[4][8][10][12] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust is generated and ventilation is inadequate.[10][12] |

Handling Procedures

Storage Conditions

-

Protect from moisture, as isatoic anhydrides are moisture-sensitive.[10][12][14]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11][13]

Emergency Procedures

A clear and practiced emergency response plan is essential.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[10][13] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][13] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10] |

Accidental Release Measures

-

Small Spills: Avoid dust formation.[13] Ensure adequate ventilation. Sweep up the material and place it in a suitable, closed container for disposal.[8][11]

-

Large Spills: Evacuate the area.[12] Wear appropriate PPE, including respiratory protection.[12] Contain the spill using an inert, non-combustible absorbent material (e.g., sand, earth).[13] Collect the material and place it in a designated container for disposal.[13] Ventilate the area and wash the spill site after material pickup is complete.[12] Do not let the product enter drains.[4][8][14]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][10]

-

Specific Hazards: Thermal decomposition may produce toxic fumes, including oxides of carbon and nitrogen, and hydrogen fluoride.[13][14]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[10][12]

Experimental Protocols and Logical Workflows

The following diagrams illustrate the logical workflows for handling this compound and responding to emergencies.

Caption: Workflow for Safe Handling and Emergency Response.

Reactivity and Stability

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11][13]

-

Hazardous Decomposition Products: When heated to decomposition, it may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[13][14]

-

Reactivity with Water: Isatoic anhydrides can react with water and moisture.[13][14] Hydrolysis can occur, yielding the corresponding fluoroisatoic acid.[2]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[10] Information is primarily based on its classification as an irritant.

-

Skin Corrosion/Irritation: Causes skin irritation.[3][4][10]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[3][4][7][10]

-

Respiratory Sensitization: May cause respiratory tract irritation.[3][4][10]

-

Allergic Skin Reaction: May cause an allergic skin reaction.[7][8][9][15]

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations.[4] Waste materials should be handled by a licensed disposal company. Do not allow the chemical to enter drains or waterways.[4][8][14]

Conclusion

This compound is a valuable chemical intermediate that requires careful and informed handling. By adhering to the safety protocols outlined in this guide, researchers and drug development professionals can mitigate the associated risks and ensure a safe laboratory environment. A thorough understanding of the hazards, the consistent use of appropriate personal protective equipment, and a well-practiced emergency response plan are paramount to the safe utilization of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy 3-Fluoroisatoic anhydride | 174463-53-7 [smolecule.com]

- 3. Page loading... [wap.guidechem.com]

- 4. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]